1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula . This compound features a bromo-ethoxyphenyl group attached to a sulfonyl group, which is further linked to a 4-methylpiperazine moiety. It serves as a significant building block in organic synthesis and has various applications in biological studies and industrial processes.
This compound falls under the category of sulfonamides and piperazines, which are known for their diverse biological activities, including potential therapeutic effects. Its structural components enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves several key steps:
In an industrial context, synthesis may utilize continuous flow reactors and optimized reaction conditions for improved yield and purity. Catalysts and specific solvents can enhance the efficiency of these processes, allowing for scalable production.
The molecular structure of 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be visualized as follows:
Key structural data include:
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
The reactions may yield:
The mechanism by which 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. This binding can modulate biological processes, although the exact mechanisms depend on the specific application context. For instance, it may influence signaling pathways or metabolic processes relevant in pharmacological studies .
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine exhibits typical physical properties associated with organic compounds, including solubility in organic solvents and stability under certain conditions.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity .
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several scientific applications:
The synthesis of 1-((3-bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 1093065-11-2) proceeds through sequential halogenation, etherification, and sulfonylation steps. The initial stage involves the ortho-bromination of 4-ethoxyphenol using molecular bromine (Br₂) in acetic acid at 0–5°C, achieving regioselective bromination at the C3 position due to the directing effect of the ethoxy group. This yields 3-bromo-4-ethoxyphenol with >95% regioselectivity [2] [5]. Subsequent sulfonylation requires protection of the phenolic hydroxyl group. The phenol is converted to its sodium salt using NaH in anhydrous tetrahydrofuran (THF), followed by reaction with 4-methylpiperazine-1-sulfonyl chloride. This step demands strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, with yields optimized to 82% at -10°C [1] [9]. Final deprotection under mild acidic conditions (dilute HCl) furnishes the target compound. The sulfonylation reaction is highly sensitive to steric effects; bulkier N-substituents on the piperazine ring reduce yields by 15–20% due to hindered nucleophilic attack [5].
Table 1: Key Synthetic Intermediates
Intermediate | CAS/Identifier | Role in Synthesis |
---|---|---|
4-Ethoxyphenol | 622-62-8 | Starting material |
3-Bromo-4-ethoxyphenol | 72578-77-1 | Brominated intermediate |
4-Methylpiperazine-1-sulfonyl chloride | 196555-09-0 | Sulfonylation reagent |
Target compound | 1093065-11-2 | Final product |
Functionalization of the piperazine ring prior to sulfonylation employs catalytic strategies to enhance efficiency. Palladium-catalyzed Buchwald-Hartwig amination enables N-arylation of unprotected piperazine, though competitive dialkylation requires precise stoichiometric control (piperazine:aryl halide = 1:1.1) [4] [6]. For C–H activation, photoredox catalysis using Ir(ppy)₃ under visible light facilitates α-arylation at the C2 position of N-protected piperazines (e.g., N-Boc-piperazine), though yields for 4-methylpiperazine derivatives remain moderate (45–60%) due to steric hindrance from the methyl group [6] [8]. Alternative methods include reductive cyclization of bis(oximinoalkyl)amines using 5% Pd/C under high-pressure H₂ (40 bar), forming the piperazine core with cis-stereoselectivity. This approach is particularly effective for synthesizing 2,6-disubstituted piperazines but requires Boc-protection to prevent over-reduction [3].
Solvent polarity and reaction temperature critically impact sulfonylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but promote racemization at chiral centers in advanced intermediates. Optimal conditions use dichloromethane (DCM) at -10°C, balancing reactivity and selectivity [9]. Ethanol/water mixtures (4:1) maximize crystallization yields (78%) during purification due to the compound’s solubility profile [1] [9]. Temperature studies reveal that sulfonylation above 0°C leads to a 35% increase in sulfonate ester impurities, while temperatures below -15°C result in incomplete conversion.
Table 2: Solvent and Temperature Optimization for Sulfonylation
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|
Dichloromethane | -10 | 3.0 | 82 | None detected |
DMF | 25 | 0.5 | 68 | Sulfonate ester (15%) |
THF | -20 | 6.0 | 55 | Unreacted starting material |
Acetonitrile | 0 | 2.5 | 75 | Sulfonate ester (8%) |
The ethoxy substituent significantly enhances both synthetic yield and stability compared to methoxy analogs. Ethoxy’s larger steric footprint reduces nucleophilic displacement at C4 during sulfonylation, yielding 82% product versus 67% for methoxy derivatives. Electronic effects also favor ethoxy: the +I effect of the ethyl group increases electron density at the sulfonylation site (C1), facilitating nucleophilic attack by piperazine [5] [9]. Stability studies under accelerated conditions (40°C/75% RH) show that the ethoxy compound maintains >95% purity after 30 days, while methoxy analogs degrade by 12–15% due to demethylation. The higher lipophilicity of the ethoxy group (clogP = 2.81 vs. 2.17 for methoxy) also improves solubility in organic reaction media, streamlining purification [4] [9].
Table 3: Ethoxy vs. Methoxy Substituent Effects
Parameter | Ethoxy Derivative | Methoxy Derivative | Difference (%) |
---|---|---|---|
Sulfonylation Yield | 82% | 67% | +15 |
Thermal Stability* | >95% purity | 85–88% purity | +7–10 |
Side Product Formation | <5% | 15–18% | -10 to -13 |
clogP | 2.81 | 2.17 | +0.64 |
*Stability assessed after 30 days at 40°C/75% RH.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7